[4-(4-NITROBENZYL)PIPERAZINO](PHENYL)METHANONE
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Overview
Description
4-(4-Nitrobenzyl)piperazinomethanone is a compound that contains a piperazine ring substituted with a nitrobenzyl group and a phenylmethanone moiety. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-nitrobenzyl)piperazinomethanone typically involves the nucleophilic substitution of N-Boc-piperazine with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate in a solvent like DMF at elevated temperatures (e.g., 60°C) . The resulting intermediate is then deprotected to yield the target compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrobenzyl)piperazinomethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
4-(4-Nitrobenzyl)piperazinomethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the design and synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-nitrobenzyl)piperazinomethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The piperazine ring can also interact with receptors and enzymes, modulating their activity and resulting in therapeutic or toxic effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Nitrobenzyl)piperazinomethanone: Similar structure but with a different position of the nitro group, leading to different biological activities.
4-(7-Chloroquinolin-4-yl)piperazinomethanone: Contains a chloroquinoline moiety instead of a nitrobenzyl group, resulting in different chemical and biological properties.
Uniqueness
4-(4-Nitrobenzyl)piperazinomethanone is unique due to the specific positioning of the nitro group on the benzyl ring, which influences its reactivity and biological activity. This compound’s distinct structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
[4-[(4-nitrophenyl)methyl]piperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(16-4-2-1-3-5-16)20-12-10-19(11-13-20)14-15-6-8-17(9-7-15)21(23)24/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMNDOGSFBADCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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